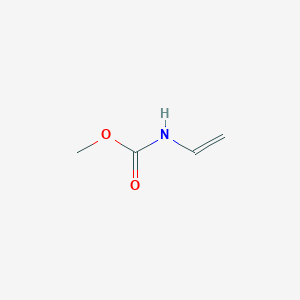

Carbamic acid, ethenyl-, methyl ester

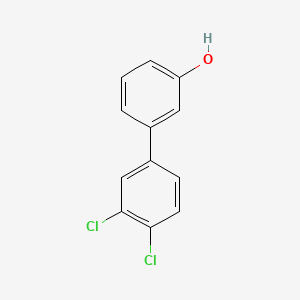

Vue d'ensemble

Description

Carbamic acid, ethenyl-, methyl ester, also known as Ethyl methylcarbamate, Methylurethane, N-Methylurethan, and N-Methylurethane , is an organic compound and the simplest ester of carbamic acid . It belongs to the class of organic compounds known as methylcarbamates . The molecular formula is C4H9NO2 and the molecular weight is 103.1198 .

Synthesis Analysis

The synthesis of this compound, or any carbamic acid ester, can be achieved by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent . A new synthetic approach for Carbamic Acid Esters (CAEs) uses a combination of two types of CO2 capture mechanisms .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates are chemically similar to, but more reactive than amides . They form polymers such as polyurethane resins . Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical and Chemical Properties Analysis

This compound is a carbamate ester . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Intramolecular α-Amidoalkylation Reactions: Carbamic acid derivatives are crucial in the diastereoselective intramolecular α-amidoalkylation reactions, leading to the asymmetric synthesis of complex molecules like Pyrrolo[2,1-a]isoquinolines, showcasing their utility in synthetic organic chemistry (Garcia et al., 2006).

- Amination of Aryl Halides: Carbamic acid 2-trimethylsilylethyl ester acts as an ammonia equivalent in palladium-catalyzed amination of aryl bromides and chlorides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010).

- Esterification Catalyst: Sulfamic acid demonstrates high potential for the synthesis of fatty acid methyl and ethyl esters (FAEEs and FAMEs), highlighting the application of carbamic acid derivatives in esterification processes (D’Oca et al., 2012).

Biological Evaluation and Pharmacological Potential

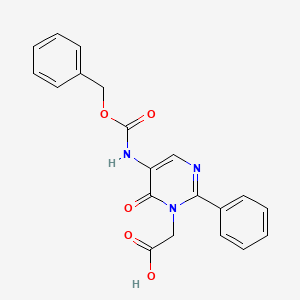

- N-acylethanolamine Acid Amidase Inhibitors: 2-Methyl-4-oxo-3-oxetanylcarbamic acid esters have been identified as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), showcasing their potential in the treatment of pain and inflammation (Ponzano et al., 2014).

- Acetylcholinesterase Inhibitors: Carbamic acid quinolin-6-yl esters have been explored as novel inhibitors of acetylcholinesterase, indicating their promise in therapeutic applications, particularly in addressing cognitive impairments related to Alzheimer's disease (Decker, 2007).

Materials Science and Green Chemistry

- Organic Photovoltaics: Fullerene derivatives, including [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), are pivotal in the development of n-type materials for organic photovoltaic applications, illustrating the role of carbamic acid esters in enhancing renewable energy technologies (Nakanishi et al., 2014).

- Renewable Polyesters and Polyamides: Cross-metathesis of unsaturated fatty acid methyl ester (FAME) derived benzyl carbamates with methyl acrylate, followed by further modifications, enables the synthesis of renewable polyesters and polyamides, underscoring the importance of carbamic acid esters in the production of sustainable materials (Winkler & Meier, 2014).

Mécanisme D'action

Target of Action

Methyl N-ethenylcarbamate, also known as Carbamic acid, ethenyl-, methyl ester or Methylvinylcarbamate, is a type of carbamate compound . Carbamates are known to act by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function . .

Mode of Action

The mode of action of carbamates, including Methyl N-ethenylcarbamate, involves the inhibition of AChE . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of acetylcholine, leading to overstimulation of the nerves.

Biochemical Pathways

Carbamates, including Methyl N-ethenylcarbamate, affect the cholinergic pathway by inhibiting the AChE enzyme . This inhibition disrupts the normal function of the nervous system, leading to a range of symptoms.

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The inhibition of AChE by carbamates leads to an accumulation of acetylcholine, causing overstimulation of the nerves . This can result in a range of symptoms, depending on the extent of exposure.

Action Environment

The action, efficacy, and stability of Methyl N-ethenylcarbamate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature and pH . .

Safety and Hazards

Orientations Futures

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They have received much attention due to their application in drug design and discovery . The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis .

Propriétés

IUPAC Name |

methyl N-ethenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-5-4(6)7-2/h3H,1H2,2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVXTHWIHWZYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446293 | |

| Record name | Carbamic acid, ethenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15204-93-0 | |

| Record name | Carbamic acid, ethenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)

![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)

![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)